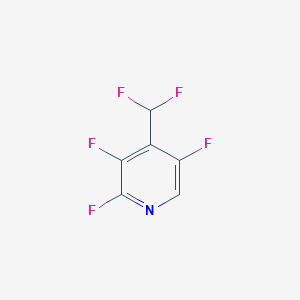
4-(Difluoromethyl)-2,3,5-trifluoropyridine
Overview
Description
4-(Difluoromethyl)-2,3,5-trifluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,3,5-trifluoropyridine typically involves the introduction of difluoromethyl groups into pyridine derivatives. One common method is the difluoromethylation of pyridine using difluoromethylating agents under specific reaction conditions. For instance, visible-light photocatalysis has been employed to achieve difluoromethylation of aromatic compounds under mild and environmentally benign conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer difluoromethyl groups to pyridine derivatives. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2,3,5-trifluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound and introducing new functional groups.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylating agents, metal catalysts (such as palladium or copper), and various oxidizing or reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cross-coupling reactions can produce complex molecules with extended carbon chains or heteroatom linkages .
Scientific Research Applications
4-(Difluoromethyl)-2,3,5-trifluoropyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceuticals due to its ability to enhance metabolic stability, solubility, and lipophilicity of drug molecules.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, where its unique properties contribute to improved performance and durability.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,3,5-trifluoropyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, the compound may act as an inhibitor of specific enzymes, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl Phenyl Sulfide: This compound is more lipophilic than thiophenol and has applications in pharmaceuticals and agrochemicals.
Trifluoroethyl Thioether Derivatives: These compounds exhibit excellent bioactivity and are used in the development of pesticides.
Difluoromethyl 2-Pyridyl Sulfone: A versatile compound used in various chemical transformations and applications.
Uniqueness
4-(Difluoromethyl)-2,3,5-trifluoropyridine is unique due to its specific arrangement of fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable building block in the synthesis of complex molecules with enhanced stability, reactivity, and bioactivity compared to other fluorinated compounds .
Properties
IUPAC Name |
4-(difluoromethyl)-2,3,5-trifluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-2-1-12-6(11)4(8)3(2)5(9)10/h1,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULUSXBJVFQCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268653 | |
| Record name | 4-(Difluoromethyl)-2,3,5-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84940-48-7 | |
| Record name | 4-(Difluoromethyl)-2,3,5-trifluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84940-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethyl)-2,3,5-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


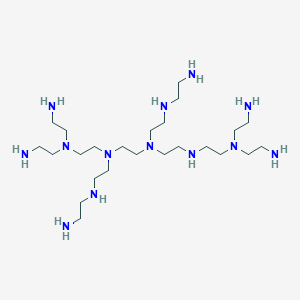
![4'-Formyl-4-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8082633.png)
![Ethanol,2-[(2,4-dichlorophenyl)thio]-](/img/structure/B8082637.png)
![[methoxy(methylamino)methylidene]-dimethylazanium;chloride](/img/structure/B8082649.png)
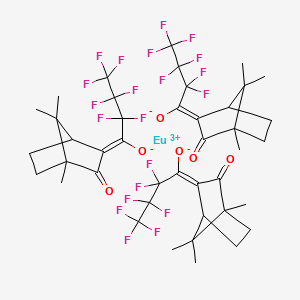
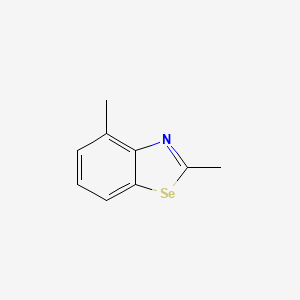
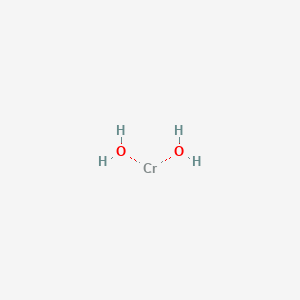
![1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene](/img/structure/B8082664.png)

![(S)-2-methyl-N-[(1R)-2,2,2-trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl]propane-2-sulfinamide](/img/structure/B8082673.png)
![1-[4-(Tetrahydro-pyran-4-yl)-piperidin-1-yl]-octnadecan-1-one](/img/structure/B8082702.png)
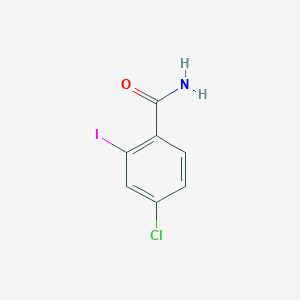
![Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate](/img/structure/B8082717.png)
![sodium;2-methoxy-5-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonate](/img/structure/B8082721.png)
